(2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol
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Overview
Description
(2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol is a chiral compound with a piperidine ring structure. This compound is characterized by the presence of hydroxyl groups at the 2, 3, and 4 positions, as well as a propyl group at the 1 position. The stereochemistry of the compound is defined by the (2R,3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common synthetic route involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at low temperatures to maintain the stereochemical integrity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
(2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the piperidine ring structure allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R)-2-(hydroxymethyl)-1-methylpiperidine-3,4-diol: Similar structure but with a methyl group instead of a propyl group.
(2R,3R,4R)-2-(hydroxymethyl)-1-ethylpiperidine-3,4-diol: Similar structure but with an ethyl group instead of a propyl group.
(2R,3R,4R)-2-(hydroxymethyl)-1-butylpiperidine-3,4-diol: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of (2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol lies in its specific stereochemistry and the presence of the propyl group, which can influence its reactivity and interactions with molecular targets. This makes it a valuable compound for research and industrial applications where specific stereochemical configurations are required.
Properties
CAS No. |
921199-22-6 |
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Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-1-propylpiperidine-3,4-diol |
InChI |
InChI=1S/C9H19NO3/c1-2-4-10-5-3-8(12)9(13)7(10)6-11/h7-9,11-13H,2-6H2,1H3/t7-,8-,9-/m1/s1 |
InChI Key |
RYHSSLFLWNVLEE-IWSPIJDZSA-N |
Isomeric SMILES |
CCCN1CC[C@H]([C@@H]([C@H]1CO)O)O |
Canonical SMILES |
CCCN1CCC(C(C1CO)O)O |
Origin of Product |
United States |
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